Lipophilicity: Isopropyl vs. Methyl Ester
Isopropyl 3-amino-4-chlorobenzoate demonstrates a calculated LogP of 3.07, representing a substantial increase in lipophilicity compared to its methyl ester analog (methyl 3-amino-4-chlorobenzoate, LogP = 2.10 to 2.29 depending on source) [1]. This ~0.8 to 1.0 LogP unit difference corresponds to an approximately 6- to 10-fold higher theoretical partition coefficient favoring organic phases, indicating superior membrane permeability potential for the isopropyl ester .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.07 (calculated) |
| Comparator Or Baseline | Methyl 3-amino-4-chlorobenzoate: LogP = 2.10 (XLogP3) [1] or LogP = 2.29 |
| Quantified Difference | ΔLogP = +0.78 to +0.97; theoretical ~6-10× higher partition coefficient |
| Conditions | Computational prediction (XLogP3 algorithm) based on molecular structure |
Why This Matters
Higher lipophilicity directly influences compound selection when downstream applications require enhanced membrane permeability, blood-brain barrier penetration, or altered pharmacokinetic profiles in medicinal chemistry campaigns.
- [1] PubChem. Methyl 3-Amino-4-chlorobenzoate Compound Summary. 2024. View Source
